Cas no 1332359-61-1 (1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is a specialized heterocyclic compound featuring both imidazole and carboxamide functional groups, along with a thiol-containing side chain. This structure imparts unique reactivity, particularly in coordination chemistry and biochemical applications, where the mercaptoethyl group enables thiol-based conjugation or metal binding. The imidazole core contributes to potential biological activity, making it relevant in pharmaceutical and agrochemical research. Its dual functionality allows for versatile modifications, facilitating its use as an intermediate in synthetic organic chemistry. The compound’s stability and solubility profile further enhance its utility in controlled reactions. Careful handling is advised due to the thiol group’s sensitivity to oxidation.
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- structure
1332359-61-1 structure
商品名:1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
CAS番号:1332359-61-1
MF:C6H9N3OS
メガワット:171.220159292221
CID:5872107
PubChem ID:101961654

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
    • SCHEMBL16376068
    • 1332359-61-1
    • 1H-Imidazole-2-carboxamide,5-(2-mercaptoethyl)-
    • インチ: 1S/C6H9N3OS/c7-5(10)6-8-3-4(9-6)1-2-11/h3,11H,1-2H2,(H2,7,10)(H,8,9)
    • InChIKey: BAMRMZJVZGMOPR-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N)=O)NC(CCS)=CN=1

計算された属性

  • せいみつぶんしりょう: 171.04663309g/mol
  • どういたいしつりょう: 171.04663309g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 72.8Ų

じっけんとくせい

  • 密度みつど: 1.353±0.06 g/cm3(Predicted)
  • ふってん: 435.3±47.0 °C(Predicted)
  • 酸性度係数(pKa): 10.08±0.10(Predicted)

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D556708-5mg
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
1332359-61-1 96%
5mg
$595 2024-05-25
eNovation Chemicals LLC
D556708-10mg
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
1332359-61-1 96%
10mg
$895 2024-05-25
eNovation Chemicals LLC
D556708-10mg
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
1332359-61-1 96%
10mg
$895 2025-02-22
eNovation Chemicals LLC
D556708-10mg
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
1332359-61-1 96%
10mg
$895 2025-02-27
eNovation Chemicals LLC
D556708-5mg
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
1332359-61-1 96%
5mg
$595 2025-02-22
eNovation Chemicals LLC
D556708-5mg
1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-
1332359-61-1 96%
5mg
$595 2025-02-27

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- 関連文献

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-に関する追加情報

Comprehensive Overview of 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- (CAS No. 1332359-61-1)

1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- (CAS No. 1332359-61-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique imidazole core and mercaptoethyl side chain, exhibits versatile properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential due to its structural features, which contribute to its reactivity and functionality.

The molecular structure of 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- includes an imidazole ring, a five-membered heterocycle containing nitrogen atoms, which is known for its role in biological systems. The addition of a carboxamide group at the 2-position and a mercaptoethyl moiety at the 5-position enhances its chemical versatility. These functional groups enable the compound to participate in hydrogen bonding, metal coordination, and other interactions, making it a promising candidate for drug development and material science.

One of the key areas of interest for 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is its potential application in pharmaceutical research. The imidazole ring is a common motif in many biologically active molecules, including antifungal, antibacterial, and anticancer agents. The presence of the mercaptoethyl group further expands its utility, as thiol-containing compounds are often involved in redox reactions and enzyme inhibition. This dual functionality positions the compound as a valuable building block for the synthesis of novel therapeutics.

In addition to its pharmaceutical potential, 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is also being explored in material science. The compound's ability to form stable complexes with metals could be leveraged in the development of catalysts or conductive materials. Researchers are particularly interested in its use for creating self-assembled monolayers (SAMs), which have applications in nanotechnology and surface modification.

The synthesis of 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- typically involves multi-step organic reactions, including the functionalization of the imidazole ring and the introduction of the mercaptoethyl group. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and industrial applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize its structure and confirm its purity.

From an environmental and safety perspective, 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is generally considered stable under standard conditions. However, as with any chemical compound, proper handling and storage are essential to ensure safety. Researchers are encouraged to follow standard laboratory protocols and consult material safety data sheets (MSDS) when working with this compound.

The market demand for 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- is expected to grow, driven by its expanding applications in drug discovery and advanced materials. Pharmaceutical companies and research institutions are actively seeking high-quality supplies of this compound to support their projects. Suppliers and manufacturers are responding by scaling up production and optimizing synthesis routes to meet this demand.

In conclusion, 1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)- (CAS No. 1332359-61-1) is a compound of significant scientific and industrial interest. Its unique structural features and multifunctional properties make it a valuable tool for researchers in medicinal chemistry, material science, and beyond. As advancements in synthetic chemistry and application research continue, the potential uses of this compound are likely to expand, further solidifying its importance in the scientific community.

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